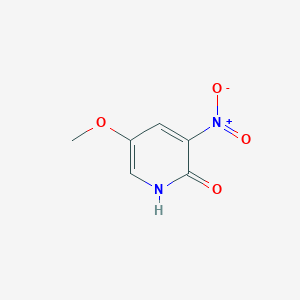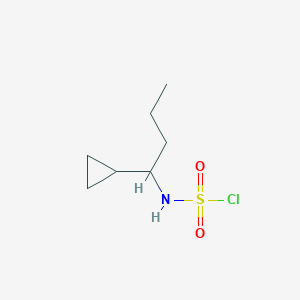![molecular formula C10H11N3O2 B13007480 3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoic acid](/img/structure/B13007480.png)
3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoicacid is a compound that belongs to the class of fused heterocycles, specifically pyrrolo[2,1-f][1,2,4]triazines. . The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including 3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoicacid, can be achieved through several methods. One common approach involves the cyclization of pyrrole derivatives. For instance, the regioselective intramolecular cyclization of pyrroles upon treatment with reagents like PPh3, Br2, and Et3N in CH2Cl2 can yield the desired pyrrolo[2,1-f][1,2,4]triazine scaffold . Another method involves the formation of triazinium dicyanomethylide, followed by cyclization .
Industrial Production Methods: Industrial production of pyrrolo[2,1-f][1,2,4]triazine derivatives often involves multistep synthesis processes. These processes may include transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines . The optimization of reaction conditions, such as temperature and solvent choice, is crucial for achieving high yields and purity in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoicacid can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the functional groups present in the molecule and the reagents used.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the pyrrole ring can lead to the formation of pyrrolo[2,1-f][1,2,4]triazin-4-ones . Substitution reactions can introduce various functional groups onto the pyrrolo[2,1-f][1,2,4]triazine scaffold, leading to a diverse array of derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoicacid has numerous applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential as a kinase inhibitor, which can be used in cancer therapy . The compound’s ability to inhibit specific kinases makes it a valuable tool for understanding cellular signaling pathways and developing targeted therapies .
Wirkmechanismus
The mechanism of action of 3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoicacid involves its interaction with kinase enzymes. The compound binds to the ATP-binding pocket of the kinase, inhibiting its activity . This inhibition disrupts the phosphorylation of downstream targets, ultimately affecting cellular processes such as proliferation and survival . The specific molecular targets and pathways involved depend on the type of kinase inhibited by the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoicacid include other pyrrolo[2,1-f][1,2,4]triazine derivatives, such as avapritinib and remdesivir . These compounds share the pyrrolo[2,1-f][1,2,4]triazine scaffold but differ in their functional groups and specific biological activities.
Uniqueness: The uniqueness of 3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoicacid lies in its specific substitution pattern and its potential as a versatile building block for the synthesis of novel kinase inhibitors . Its ability to interact with various kinases and its structural flexibility make it a valuable compound for drug discovery and development .
Eigenschaften
Molekularformel |
C10H11N3O2 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
3-pyrrolo[2,1-f][1,2,4]triazin-6-ylbutanoic acid |
InChI |
InChI=1S/C10H11N3O2/c1-7(2-10(14)15)8-3-9-4-11-6-12-13(9)5-8/h3-7H,2H2,1H3,(H,14,15) |
InChI-Schlüssel |
CKRPIVIHDFHXOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)O)C1=CN2C(=C1)C=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


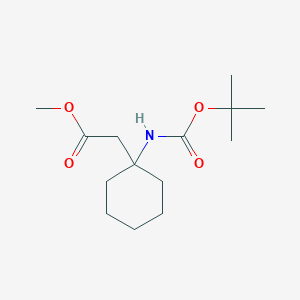

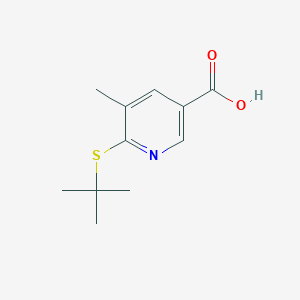
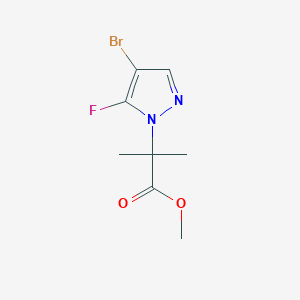
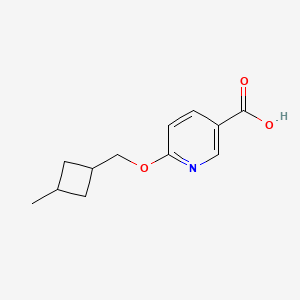
![4-Methylpyrrolo[1,2-a]pyrimidine-8-carboxylicacid](/img/structure/B13007444.png)
![(2,5-Dioxaspiro[3.5]nonan-8-yl)methanol](/img/structure/B13007450.png)
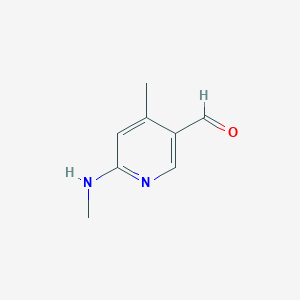
![4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13007453.png)

![1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B13007467.png)
![2-Methyl-6,7-dihydro-4H-pyrano[4,3-d]thiazole](/img/structure/B13007469.png)
